molecular formula C10H14N2O3 B14067949 2-((2,3-Dihydroxypropyl)amino)benzamide CAS No. 101820-62-6

2-((2,3-Dihydroxypropyl)amino)benzamide

Cat. No.: B14067949
CAS No.: 101820-62-6
M. Wt: 210.23 g/mol
InChI Key: WETMTSZNMMYKKX-UHFFFAOYSA-N
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Description

2-((2,3-Dihydroxypropyl)amino)benzamide is a benzamide derivative characterized by a 2,3-dihydroxypropylamine substituent attached to the benzamide core. This compound is of significant interest in medicinal and synthetic chemistry due to its hydrophilic dihydroxypropyl group, which enhances solubility and enables interactions with biological targets. Its synthesis typically involves multi-step reactions, such as oxidative esterification of aryl aldehydes followed by deprotection (e.g., phthalimide ring opening) to yield enantiomerically pure forms . Applications include its use as a precursor for non-ionic CT contrast agents and enzyme inhibitors, leveraging its hydroxyl-rich structure for improved biocompatibility and targeting .

Properties

CAS No.

101820-62-6

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2,3-dihydroxypropylamino)benzamide

InChI

InChI=1S/C10H14N2O3/c11-10(15)8-3-1-2-4-9(8)12-5-7(14)6-13/h1-4,7,12-14H,5-6H2,(H2,11,15)

InChI Key

WETMTSZNMMYKKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydroxypropyl)amino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve the use of high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydroxypropyl)amino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-((2,3-Dihydroxypropyl)amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydroxypropyl)amino)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the phosphorylation of certain proteins, thereby affecting cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

2-[(2-Hydroxypropionyl)amino]benzamide

  • Structure : Contains a 2-hydroxypropionyl group instead of dihydroxypropyl.
  • Synthesis : Isolated from endophytic fungi via bioassay-guided extraction .
  • Applications : Exhibits neuroprotective activity, likely due to hydrogen-bonding interactions from the hydroxyl group .
  • Key Difference : Reduced hydrophilicity compared to the dihydroxypropyl variant, limiting its use in aqueous formulations.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a branched hydroxy-dimethylethyl group.
  • Synthesis: Prepared by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
  • Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization .
  • Key Difference : The bulky dimethyl group enhances steric effects, favoring catalysis over biological applications.

3,5-Bis[acetyl(2,3-dihydroxypropyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-benzamide

  • Structure : Triiodinated benzamide with acetylated dihydroxypropyl groups.
  • Synthesis : Multi-step process involving nitration, iodization, and acetylation starting from 3,5-dinitrobenzoic acid .
  • Applications: Non-ionic CT contrast medium with high radiopacity and low toxicity due to iodine content and hydroxyl/acetyl modifications .
  • Key Difference : Incorporation of iodine and acetyl groups tailors it for imaging, unlike the parent compound’s broader applicability.

N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide (PD0325901)

  • Structure : Contains a dihydroxypropoxy group and fluorinated/iodinated aromatic rings.
  • Synthesis : Chiral synthesis leveraging enantioselective epoxide opening .
  • Applications : Potent MEK inhibitor used in cancer therapy; fluorination enhances metabolic stability .
  • Key Difference : Fluorine/iodine substituents increase lipophilicity and target specificity compared to the parent compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications
This compound C₁₀H₁₄N₂O₃ 210.23 g/mol Dihydroxypropyl, benzamide Oxidative esterification CT contrast precursors, enzyme inhibitors
2-[(2-Hydroxypropionyl)amino]benzamide C₁₀H₁₂N₂O₃ 208.21 g/mol Hydroxypropionyl, benzamide Natural extraction Neuroprotective agents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 g/mol Hydroxy-dimethylethyl, methyl Amidation of benzoyl chloride Catalysis directing groups
3,5-Bis[acetyl(...)]-triiodo-benzamide C₁₈H₂₄I₃N₃O₉ 887.01 g/mol Acetyl, dihydroxypropyl, iodine Multi-step iodination Non-ionic CT contrast media
PD0325901 C₁₇H₁₅F₂IN₂O₄ 516.22 g/mol Dihydroxypropoxy, fluoro, iodo Chiral synthesis MEK inhibitors (cancer therapy)

Key Research Findings

Solubility and Bioavailability: The dihydroxypropyl group in this compound confers superior water solubility compared to analogues like 2-[(2-hydroxypropionyl)amino]benzamide, making it ideal for intravenous formulations .

Stereochemical Impact : Enantiomerically pure forms of the compound (e.g., PD0325901) exhibit enhanced target binding due to precise spatial orientation of hydroxyl groups .

Toxicity Profile : Acetylation of dihydroxypropyl groups in triiodo-benzamide derivatives reduces nephrotoxicity, a critical factor for CT contrast agents .

Catalytic vs. Biological Use : Compounds with branched alkyl chains (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) favor catalytic applications, while hydroxyl-rich variants prioritize biological interactions .

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